![molecular formula C7H8FNO B11799920 1-Ethyl-5-fluoropyridin-2(1H)-one](/img/structure/B11799920.png)
1-Ethyl-5-fluoropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-fluoropyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5-fluoropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-ethylpyridin-2(1H)-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities.
Analyse Chemischer Reaktionen
1-Ethyl-5-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted pyridine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-fluoropyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological activity. The ethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-fluoropyridin-2(1H)-one can be compared with other fluorinated pyridine derivatives, such as:
1-Methyl-5-fluoropyridin-2(1H)-one: Similar in structure but with a methyl group instead of an ethyl group, leading to differences in lipophilicity and reactivity.
1-Ethyl-3-fluoropyridin-2(1H)-one: Fluorine substitution at the 3-position instead of the 5-position, resulting in different electronic and steric effects.
1-Ethyl-5-chloropyridin-2(1H)-one: Chlorine substitution instead of fluorine, affecting the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8FNO |
---|---|
Molekulargewicht |
141.14 g/mol |
IUPAC-Name |
1-ethyl-5-fluoropyridin-2-one |
InChI |
InChI=1S/C7H8FNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SUUHWPJFTMGWRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=CC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.